1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole
Description
The compound 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic molecule featuring a fused thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 5, a methyl group at position 6, and a 3,5-dimethylpyrazole moiety at position 2.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMOUBEPOPFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C16H13FN2O3S
- Molecular Weight : 332.35 g/mol
- CAS Number : 692750-56-4
Pharmacological Activities
Numerous studies have explored the pharmacological potential of pyrazole derivatives, highlighting their diverse biological activities. The specific compound has been investigated for several key activities:
1. Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to the one discussed have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that derivatives of this class can inhibit key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways .
2. Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well documented. Compounds in this category have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A series of pyrazole compounds demonstrated significant inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been tested for antimicrobial properties against various bacterial strains. One study highlighted that certain pyrazole derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
4. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. Additionally, some studies have indicated potential inhibitory effects on kinases involved in cancer signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, disrupting their activity and downstream signaling pathways.
- Cytokine Modulation : By inhibiting the production or action of inflammatory cytokines, the compound can reduce inflammation and related symptoms.
Case Studies
Several case studies illustrate the efficacy of thieno[2,3-d]pyrimidine derivatives:
Case Study 1: Anticancer Activity
In a study involving a series of thieno[2,3-d]pyrimidine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Activity
Another study evaluated a pyrazole derivative's effect on carrageenan-induced paw edema in rats. The results showed a reduction in swelling comparable to indomethacin treatment, indicating strong anti-inflammatory properties.
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12FN3OS
- Molecular Weight : 259.31 g/mol
- IUPAC Name : 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole
The structure of this compound includes a thienopyrimidine core, which is significant for its biological activities.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds demonstrate substantial anti-inflammatory properties. A study by Tewari et al. (2014) reported the synthesis of various pyrazole derivatives with promising anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory diseases .
Anticancer Potential
The thienopyrimidine moiety has been linked to anticancer activity. Compounds similar to this compound have been evaluated for their efficacy against different cancer cell lines. For instance, compounds targeting specific kinases involved in tumor growth have shown promise in preclinical trials .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that thienopyrimidine derivatives exhibit activity against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Tewari et al. (2014) | Anti-inflammatory | Identified a series of pyrazole derivatives with significant COX inhibition. |
| Brullo et al. (2012) | Anticancer | Reported dual activity of certain derivatives against cancer cell lines with IC50 values indicating effectiveness. |
| Singh et al. (2020) | Antimicrobial | Demonstrated the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine and Pyrazole Motifs
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Core Structure: Pyrazolo[3,4-d]pyrimidinone (vs. thieno[2,3-d]pyrimidine in the target compound). Substituents: A hydroxyl group at position 2 of the 4-fluorophenyl ring and a tert-butyl group at position 4. The tert-butyl group introduces steric bulk, which may hinder binding to certain targets .
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () Core Structure: Pyrazolo[3,4-b]pyridine (vs. thieno-pyrimidine). Substituents: A cyclopropyl group at position 6 and a methyl ester at position 3. Key Differences: The cyclopropyl group enhances conformational rigidity, while the ester moiety introduces hydrolytic instability compared to the thiophene-pyrimidine system .
Functional Analogues with Fluorophenyl and Pyrazole Groups
1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole () Structure: A pyrazole ring substituted with two 1-methylpyrazol-4-yl groups and a 4-fluorophenyl group. The bis-pyrazole arrangement may increase chelation capacity, whereas the target compound’s thieno-pyrimidine core offers greater π-electron density .
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ()
- Structure : A dihydropyrazole with a ketone substituent.
- Key Differences : The partially saturated pyrazole ring reduces aromaticity, while the ketone group introduces electrophilic reactivity absent in the fully aromatic target compound .
Comparative Data Table
Research Findings and Implications
- Planar Aromatic Systems: The thieno-pyrimidine core in the target compound exhibits superior π-stacking compared to pyrazolo-pyrimidinones or dihydropyrazoles, which may enhance binding to enzymes like kinases or polymerases .
- Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in analogues, but its position and additional substituents (e.g., hydroxyl in ) significantly alter solubility and target affinity .
- Pyrazole Variations : The 3,5-dimethylpyrazole group in the target compound balances steric effects and metabolic stability, whereas bulkier substituents (e.g., tert-butyl in ) may limit bioavailability .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
